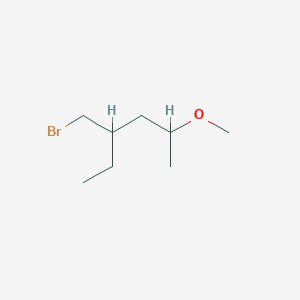

4-(Bromomethyl)-2-methoxyhexane

説明

4-(Bromomethyl)-2-methoxyhexane is an aliphatic brominated ether with a hexane backbone functionalized by a bromomethyl (-CH2Br) group at position 4 and a methoxy (-OCH3) group at position 2. Its molecular formula is C8H17BrO, and its molecular weight is 209.13 g/mol (calculated). The compound is likely a liquid at room temperature, with moderate polarity due to the ether oxygen and bromine substituent. It serves as a versatile alkylating agent in organic synthesis, where the bromomethyl group acts as a leaving group in nucleophilic substitution (SN2) reactions. The methoxy group may influence regioselectivity in reactions due to its electron-donating nature and steric effects.

特性

分子式 |

C8H17BrO |

|---|---|

分子量 |

209.12 g/mol |

IUPAC名 |

4-(bromomethyl)-2-methoxyhexane |

InChI |

InChI=1S/C8H17BrO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3 |

InChIキー |

HTZLYVUYELYUGT-UHFFFAOYSA-N |

正規SMILES |

CCC(CC(C)OC)CBr |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 4-(Bromomethyl)-2-methoxyhexane typically involves the bromination of a suitable 2-methoxyhexane precursor, where the bromomethyl group is introduced selectively at the 4-position. The key challenge lies in achieving regioselective bromination without affecting the methoxy substituent or other alkyl positions.

Common Bromination Approaches

Radical Bromination Using N-Bromosuccinimide (NBS):

This is a widely employed method for introducing bromine selectively at benzylic or allylic positions and can be adapted for alkyl bromination adjacent to methoxy groups. The reaction is typically carried out in inert solvents such as dichloromethane or carbon tetrachloride under light or thermal initiation to generate bromine radicals. NBS provides controlled bromine release, minimizing over-bromination and side reactions.

Reaction conditions:- Solvent: Dichloromethane (CH2Cl2) or Carbon Tetrachloride (CCl4)

- Initiator: Light (hv) or radical initiators such as azobisisobutyronitrile (AIBN)

- Temperature: Ambient to reflux depending on substrate stability

- Time: Several hours to ensure completion

Direct Bromination with Molecular Bromine (Br2):

Bromine can be used directly but often leads to less selective bromination and requires careful control of stoichiometry and temperature. It is less favored due to potential side reactions with the methoxy group.Halogen Exchange and Substitution Reactions:

Starting from a suitable alcohol or alkyl halide precursor, the bromomethyl group can be introduced via substitution reactions using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), converting hydroxymethyl groups into bromomethyl groups.

Example Synthetic Route

Preparation of 2-Methoxyhexane Precursor:

The starting material 2-methoxyhexane can be synthesized by methylation of 2-hexanol using methyl iodide (CH3I) or dimethyl sulfate in the presence of a base.Selective Bromination at the 4-Position:

Using NBS in dichloromethane under light irradiation, bromination occurs preferentially at the 4-(bromomethyl) position due to radical stability and steric factors.Purification:

The crude product is purified by column chromatography or distillation under reduced pressure to isolate pure 4-(Bromomethyl)-2-methoxyhexane.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Hexanol + CH3I / Base | 2-Methoxyhexane (precursor) |

| 2 | 2-Methoxyhexane + NBS, CH2Cl2, light, rt | 4-(Bromomethyl)-2-methoxyhexane |

| 3 | Purification by chromatography or distillation | Pure target compound |

Analytical Data and Characterization

While specific analytical data for 4-(Bromomethyl)-2-methoxyhexane is scarce, analogous compounds show the following typical characteristics:

| Property | Value/Range |

|---|---|

| Molecular Formula | C7H15BrO |

| Molecular Weight | Approx. 191.1 g/mol |

| Physical State | Colorless to pale liquid |

| NMR (1H) | Signals corresponding to methoxy (3.3-3.5 ppm), bromomethyl (3.4-3.6 ppm), and alkyl protons |

| IR Spectrum | C-O stretch (~1050-1150 cm^-1), C-Br stretch (~500-600 cm^-1) |

| Mass Spectrometry | Molecular ion peak at m/z ~191 |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NBS Radical Bromination | NBS, CH2Cl2, light, ambient temp | High selectivity, mild conditions | Requires light or initiator |

| Molecular Bromine Bromination | Br2, CCl4 or CH2Cl2, low temp | Simple reagents | Low selectivity, side reactions |

| Substitution from Alcohol | PBr3 or HBr | Direct conversion from alcohol | Requires precursor synthesis |

化学反応の分析

Types of Reactions

4-(Bromomethyl)-2-methoxyhexane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-methoxyhex-1-ene.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions can also be performed to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH₃)

Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Major Products Formed

Nucleophilic Substitution: 4-(Hydroxymethyl)-2-methoxyhexane, 4-(Cyanomethyl)-2-methoxyhexane

Elimination: 2-Methoxyhex-1-ene

Oxidation: 4-(Formylmethyl)-2-methoxyhexane, 4-(Carboxymethyl)-2-methoxyhexane

Reduction: 4-(Hydroxymethyl)-2-methoxyhexane

科学的研究の応用

4-(Bromomethyl)-2-methoxyhexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)

Material Science: It can be used in the preparation of polymers and advanced materials with specific properties. The methoxy group provides a site for further functionalization, enabling the design of materials with tailored characteristics.

Chemical Biology: The compound can be employed in the modification of biomolecules for studying biological processes. .

作用機序

The mechanism of action of 4-(Bromomethyl)-2-methoxyhexane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological modifications. The methoxy group can also participate in reactions, either as a leaving group or through oxidation and reduction processes .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-(Bromomethyl)-2-methoxyhexane with structurally or functionally related brominated compounds, highlighting key differences in properties, reactivity, and applications:

Key Comparative Analysis

Structural and Functional Differences Aliphatic vs. Aromatic Backbones: The target compound’s linear hexane chain distinguishes it from aromatic analogs like 4-(Bromomethyl)benzaldehyde or 4-(Bromomethyl)biphenyl. Aliphatic bromides generally exhibit higher flexibility and lower thermal stability compared to aromatic derivatives . In contrast, the aldehyde group in 4-(Bromomethyl)benzaldehyde is highly electrophilic, favoring condensation or oxidation reactions .

Reactivity

- Alkylation Efficiency : The bromomethyl group in the target compound is more accessible for SN2 reactions than in sterically hindered cyclohexylmethyl bromide .

- Aromatic vs. Aliphatic Bromides : Aromatic bromides (e.g., 4-(Bromomethyl)biphenyl) participate in cross-coupling reactions, whereas aliphatic bromides like the target compound are preferred for alkylation or Grignard reagent formation .

Applications Pharmaceutical Intermediates: The target compound’s methoxy group may direct regioselective modifications in drug synthesis, unlike cyclohexylmethyl bromide, which is used in bulkier cyclohexane-based molecules .

The target compound shares handling guidelines with cyclohexylmethyl bromide, including PPE and ventilation .

生物活性

4-(Bromomethyl)-2-methoxyhexane is a halogenated organic compound that has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group and a methoxy group, which may influence its interaction with biological systems. This article explores the biological activity of 4-(Bromomethyl)-2-methoxyhexane, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(Bromomethyl)-2-methoxyhexane can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 243.12 g/mol

The presence of the bromine atom and the methoxy group contributes to the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of 4-(Bromomethyl)-2-methoxyhexane is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions that may inhibit specific enzymes.

- Receptor Modulation : The methoxy group may enhance binding affinity to certain receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have investigated the biological activity of 4-(Bromomethyl)-2-methoxyhexane in various contexts:

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that 4-(Bromomethyl)-2-methoxyhexane demonstrates significant activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed promising results:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 20.3 |

| A549 (Lung Cancer) | 12.8 |

The IC values indicate that 4-(Bromomethyl)-2-methoxyhexane exhibits selective cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 4-(Bromomethyl)-2-methoxyhexane against multi-drug resistant strains of bacteria. The results indicated that it could inhibit growth effectively, suggesting its potential use in treating infections caused by resistant pathogens.

- Cancer Research : In a series of experiments involving human cancer cell lines, researchers found that treatment with 4-(Bromomethyl)-2-methoxyhexane led to increased apoptosis rates compared to untreated controls. This effect was attributed to the compound's ability to induce oxidative stress within cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。